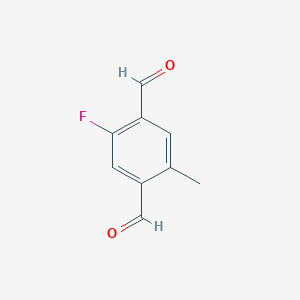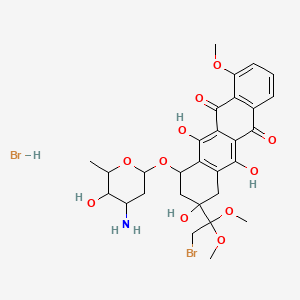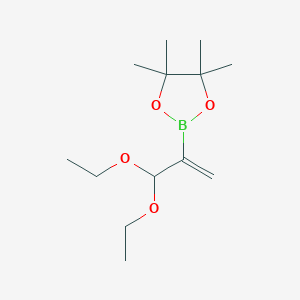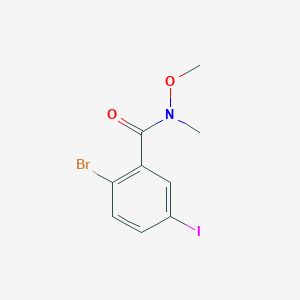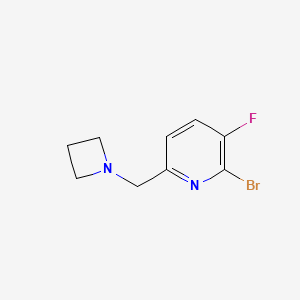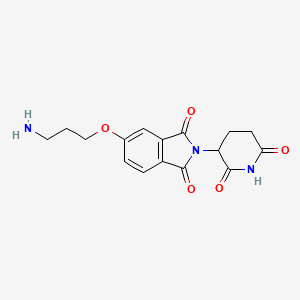![molecular formula C15H16FN B14766213 3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl group at the 3’ position, a fluorine atom at the 6 position, a methyl group at the 4 position, and an amine group at the 3 position on the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the ethyl, fluoro, and methyl groups at the specified positions.
For example, the nitration of 4-methylbiphenyl can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The nitro group can then be reduced to an amine using hydrogen gas in the presence of a palladium catalyst. Subsequent substitution reactions can introduce the ethyl and fluoro groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new substituents to the biphenyl structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the biphenyl structure.
科学的研究の応用
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methylbiphenyl: Lacks the ethyl and fluoro substituents.
6-Fluoro-4-methylbiphenyl: Lacks the ethyl and amine groups.
3-Amino-4-methylbiphenyl: Lacks the ethyl and fluoro substituents.
Uniqueness
The unique combination of the ethyl, fluoro, methyl, and amine groups in 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced reactivity, potential biological activity, and specific interactions with molecular targets.
特性
分子式 |
C15H16FN |
|---|---|
分子量 |
229.29 g/mol |
IUPAC名 |
5-(3-ethylphenyl)-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C15H16FN/c1-3-11-5-4-6-12(8-11)13-9-15(17)10(2)7-14(13)16/h4-9H,3,17H2,1-2H3 |
InChIキー |
MJWODAHROLEZOB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2=C(C=C(C(=C2)N)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



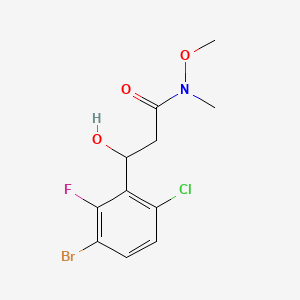


![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
